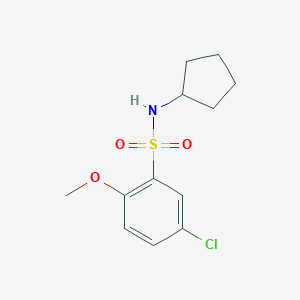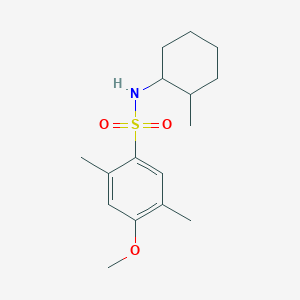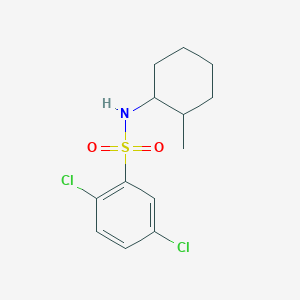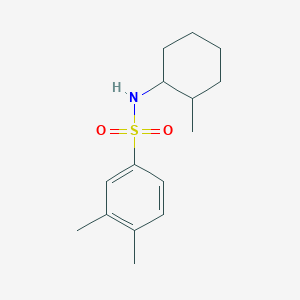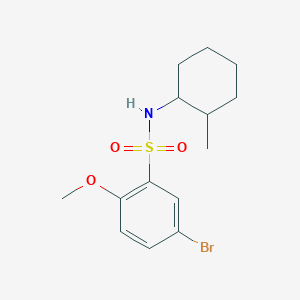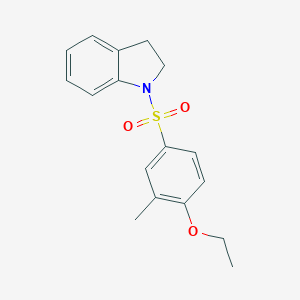
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a sulfonyl group attached to an indole ring, which is further substituted with ethoxy and methyl groups. Its molecular formula is C17H21NO3S.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether typically involves multiple steps. One common method starts with the preparation of 4-ethoxy-3-methylbenzenesulfonyl chloride, which is then reacted with 2,3-dihydro-1H-indole under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
作用机制
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The indole ring can interact with various receptors, influencing signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
1-(4-ethoxy-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole: This compound shares the sulfonyl and ethoxy groups but has an imidazole ring instead of an indole ring.
4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine:
Uniqueness
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether is unique due to its specific combination of functional groups and the indole ring structure. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
属性
分子式 |
C17H19NO3S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
1-(4-ethoxy-3-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-3-21-17-9-8-15(12-13(17)2)22(19,20)18-11-10-14-6-4-5-7-16(14)18/h4-9,12H,3,10-11H2,1-2H3 |
InChI 键 |
QSEDCERMDDWXOB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C |
规范 SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline](/img/structure/B288251.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B288254.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether](/img/structure/B288258.png)
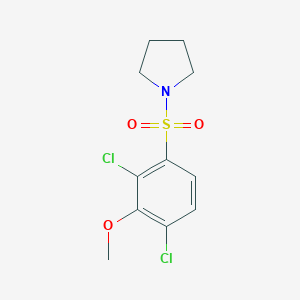
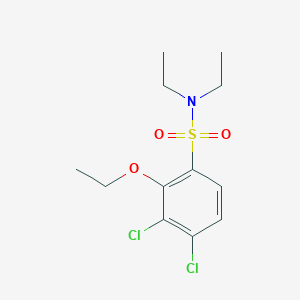
![2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288269.png)



